Irbesartan tetrazole N2-beta-glucuronide is a phase II metabolite of Irbesartan, a potent angiotensin II receptor antagonist used primarily for treating hypertension. [] It is formed through the glucuronidation of Irbesartan, a process where glucuronic acid is conjugated to the parent drug molecule. This conjugation typically results in increased water solubility and facilitates excretion from the body. [] Irbesartan and its glucuronide conjugate each account for approximately 5% to 10% of the urinary radioactivity following administration of radiolabeled Irbesartan. []
Irbesartan N-D-Glucuronide is a significant metabolite of Irbesartan, which is a potent and selective non-peptide antagonist of the angiotensin II receptor. This compound plays a crucial role in the pharmacokinetics of Irbesartan, particularly in its metabolism and elimination processes. Irbesartan is primarily used in the treatment of hypertension and heart failure, and its glucuronide conjugate is an important aspect of its biotransformation in humans.
Irbesartan N-D-Glucuronide is formed through the metabolic processes involving Irbesartan, which is administered orally or intravenously. The primary source of this compound is the liver, where it undergoes glucuronidation—an essential metabolic pathway for many drugs.
Irbesartan N-D-Glucuronide can be classified as a pharmacologically inactive metabolite. It belongs to the class of compounds known as glucuronides, which are conjugates formed by the addition of glucuronic acid to various substrates, typically drugs or endogenous compounds.
The synthesis of Irbesartan N-D-Glucuronide occurs through enzymatic reactions facilitated by UDP-glucuronosyltransferases in the liver. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to Irbesartan, resulting in the formation of the glucuronide conjugate.
Irbesartan N-D-Glucuronide retains the core structure of Irbesartan with an attached glucuronic acid moiety. The empirical formula for Irbesartan is , while its glucuronide form includes additional oxygen and carbon from the glucuronic acid.
Irbesartan undergoes several metabolic transformations:
Irbesartan functions by blocking the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure. The inactive glucuronide metabolite does not contribute to this pharmacological effect but serves as a means for elimination from the body.
Irbesartan N-D-Glucuronide serves primarily as a marker for understanding the metabolism of Irbesartan within clinical pharmacokinetic studies. Its analysis helps researchers and healthcare professionals monitor drug interactions and efficacy in hypertensive patients. Understanding this metabolite's role also aids in assessing potential side effects and optimizing therapeutic regimens involving Angiotensin II receptor antagonists.
Irbesartan N-β-D-Glucuronide (CAS 160205-58-3) is systematically named as (2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid [8] [9]. This nomenclature precisely defines:
The molecular formula C31H36N6O7 (MW: 604.65 g/mol) accounts for:
Table 1: Systematic and Common Names of Irbesartan N-β-D-Glucuronide
Name Type | Designation |
---|---|
IUPAC Name | (2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Common Synonyms | Irbesartan Glucuronide; Irbesartan N2-Glucuronide; M8 metabolite |
Simplified Name | 6-{5-[4'-(2-Butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-en-3-ylmethyl)-biphenyl-2-yl]-tetrazol-2-yl}-3,4,5-trihydroxy-tetrahydro-pyran-2-carboxylic acid |
The compound features two critical structural elements:
Conjugation dramatically alters irbesartan’s properties:
NMR Spectroscopy:
IR Spectroscopy:
UV-Vis Spectroscopy:
Table 2: Key Spectroscopic Assignments
Technique | Chemical Shift/Wavenumber | Assignment |
---|---|---|
1H NMR | δ 5.7 ppm (d, J=7.8 Hz) | Anomeric proton (H-1 of glucuronide) |
δ 8.9–9.2 ppm | Tetrazole ring CH | |
13C NMR | δ 172.5 ppm | Glucuronide carboxyl carbon |
δ 105.5 ppm | Anomeric carbon (C-1 of glucuronide) | |
IR | 1740 cm−1 | Carboxylic acid C=O stretch (glucuronide) |
1705 cm−1 | Cyclic amide C=O stretch (diazaspiro ring) | |
UV-Vis | 245 nm | Biphenyl chromophore |
Quantum mechanical calculations reveal two dominant tautomers:
Molecular dynamics simulations show:
Table 3: Tautomeric and Conformational Properties
Property | 1H-Tautomer | 2H-Tautomer | Glucuronidated Form |
---|---|---|---|
Energy (kcal/mol) | 0.0 (reference) | +2.3 | –15.7 (vs. irbesartan) |
Glucuronide dihedral | – | – | –60° (preferred) |
Biological relevance | Minor | Glucuronidation | Major metabolite |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: